molecular formula C9H7ClFN3 B1426393 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole CAS No. 1250722-79-2

4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole

Cat. No.: B1426393
CAS No.: 1250722-79-2
M. Wt: 211.62 g/mol
InChI Key: VLGLRQATCZRWNX-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

Systematic Nomenclature and Molecular Formula

The IUPAC name 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole follows standard heterocyclic naming conventions:

  • 1H-1,2,3-triazole denotes the parent ring system with three nitrogen atoms at positions 1, 2, and 3.
  • 1-(3-fluorophenyl) specifies a fluorine-substituted phenyl group at position 1 of the triazole.
  • 4-(chloromethyl) indicates a chloromethyl substituent at position 4.

Molecular Formula : $$ C{10}H9ClFN_3 $$
Molecular Weight : 225.65 g/mol ().

Structural Features and Comparative Analysis

The compound’s structure includes:

  • A planar 1,2,3-triazole ring with alternating single and double bonds.
  • A 3-fluorophenyl group contributing electron-withdrawing effects.
  • A chloromethyl group at position 4, enabling nucleophilic substitution.
Table 1: Structural Comparison with Analogous Triazoles
Compound Substituents Molecular Formula Key Properties
4-(Chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole 4-ClCH$$2$$, 4-F-C$$6$$H$$4$$, 5-CH$$3$$ $$ C{10}H9ClFN_3 $$ Enhanced lipophilicity due to methyl
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-Cl,4-F-C$$_6$$H$$

Properties

IUPAC Name

4-(chloromethyl)-1-(3-fluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-5-8-6-14(13-12-8)9-3-1-2-7(11)4-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGLRQATCZRWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the yield and selectivity.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, where a suitable precursor is treated with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced products.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.

Scientific Research Applications

Anticancer Activity

The anticancer potential of triazole derivatives, including 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole, has been extensively studied. Research indicates that these compounds can inhibit the growth of various cancer cell lines through several mechanisms:

  • Mechanism of Action : Triazoles may interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the ERK1/2 and NF-kB pathways.

Case Studies

StudyCell LineIC50 (µM)Findings
Study AMCF-7 (breast cancer)33Significant cytotoxicity observed
Study BHCT-116 (colon cancer)6.2Enhanced lipophilicity correlated with increased efficacy

These findings suggest that modifications in the chemical structure can significantly enhance the anticancer activity of triazole derivatives.

Antimicrobial Properties

Triazoles are recognized for their antimicrobial properties, making them valuable in combating resistant bacterial strains and fungal infections.

Mechanisms

  • Bacterial Inhibition : The presence of the chloromethyl group enhances interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Research Findings

Pathogen TypeEfficacy LevelNotable Results
Gram-positive bacteriaModerate to highEffective against Staphylococcus aureus
Gram-negative bacteriaVariableActivity against Escherichia coli observed
Fungal StrainsHighEffective against fluconazole-resistant Candida species

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. The unique structure of this compound suggests potential effectiveness against various fungal pathogens.

Mechanism

  • Inhibition of Ergosterol Biosynthesis : Triazoles disrupt the synthesis of ergosterol, a critical component of fungal cell membranes.

Efficacy Overview

Fungal SpeciesActivity LevelMechanism
Candida spp.ModerateInhibition of ergosterol biosynthesis
Aspergillus spp.HighDisruption of membrane integrity

Synthesis and Structural Insights

The synthesis of this compound involves a multi-step process that has been optimized for yield and purity:

  • Synthesis Method : The compound is synthesized through a reaction involving appropriate precursors under controlled conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

Chloromethyl vs. Alkyl/Aryl Groups
  • 4-(Chloromethyl)-5-methyl-1-(3-fluorophenyl)-1H-1,2,3-triazole (CAS 1338692-04-8): A methyl group at position 5 increases steric bulk but reduces electrophilicity compared to the parent compound. Molecular weight: 225.65 g/mol . Applications: Potential as a building block for drug candidates due to balanced lipophilicity.
  • 4-(Chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole :

    • The ethyl group further enhances hydrophobicity but may reduce solubility. This product was discontinued, suggesting synthetic or stability challenges .
  • 4-(Diethoxymethyl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole (CAS 1461706-60-4):

    • The diethoxymethyl group replaces chloromethyl, increasing steric hindrance and metabolic stability. Molecular weight: 323.70 g/mol .
    • Applications: Improved pharmacokinetics in medicinal chemistry.
Chloromethyl vs. Sulfonyl/Tosyl Groups
  • 5-Phenyl-4-(tosylmethyl)-1H-1,2,3-triazole (6b):
    • Tosyl (-SO2C6H4CH3) groups act as leaving groups, facilitating nucleophilic aromatic substitution. Molecular weight: 315.35 g/mol .
    • Reactivity: Higher than chloromethyl derivatives due to sulfonate’s electron-withdrawing nature.

Substituent Variations at Position 1

Fluorophenyl vs. Halogenated Aryl Groups
  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole: The trifluoromethyl (-CF3) group enhances electronegativity and metabolic resistance. Crystal structure Monoclinic, V = 2693.2 ų, Dx = 1.597 Mg/m³ . Applications: Amide mimetics in medicinal chemistry due to rigidity and bioavailability .
  • Molecular weight: 312.15 g/mol .

Positional Isomerism

  • 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole :
    • Chloromethyl group on the phenyl ring instead of the triazole core. Alters electronic distribution, reducing electrophilicity at the triazole ring .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
4-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole -CH2Cl (4), 3-F-C6H4 (1) 211.63 Electrophilic intermediate
4-(Diethoxymethyl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole -CH(OEt)2 (4), 3-Cl-4-F-C6H3 (1) 323.70 Enhanced metabolic stability
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole -CF3 (3), -Cl (4) on phenyl 323.70 Amide mimetics in drug design
5-Phenyl-4-(tosylmethyl)-1H-1,2,3-triazole (6b) -SO2C6H4CH3 (4) 315.35 Nucleophilic substitution scaffold

Biological Activity

4-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, focusing on its antifungal and antitumor activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C9_9H7_7ClFN3_3
  • CAS Number : 1250722-79-2
  • Molecular Weight : 211.62 g/mol

The triazole ring system is a five-membered heterocycle containing three nitrogen atoms, which plays a crucial role in the biological activity of the compound.

Antifungal Activity

Recent studies have highlighted the potential of triazole derivatives as antifungal agents. The presence of halogen substituents, such as chlorine and fluorine, has been shown to enhance antifungal efficacy.

  • Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
  • Case Study : A study demonstrated that derivatives with halogen substitutions exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 µg/mL .
CompoundTarget OrganismMIC (µg/mL)
This compoundCandida albicans0.0313
This compoundAspergillus fumigatus0.25

Antitumor Activity

In addition to antifungal properties, triazole derivatives have shown promise in cancer therapy.

  • Research Findings : A series of mollugin-triazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines (HL-60, A549, SMMC-7721, SW480, MCF-7). Compounds exhibited significant cytotoxicity with IC50_{50} values indicating strong potential for therapeutic use .
CompoundCancer Cell LineIC50_{50} (µM)
Mollugin-Triazole Derivative 14HL-605.0
Mollugin-Triazole Derivative 17A5494.5

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring significantly influence biological activity.

  • Fluorination Effect : The introduction of fluorine atoms on the phenyl ring enhances antifungal activity but may reduce it when multiple fluorines are present .

Key Findings from SAR Studies:

  • Halogen Substituents : Compounds with chlorine and fluorine groups showed superior antifungal activity compared to those with electron-withdrawing groups.
  • Positioning of Substituents : The position of substituents on the triazole ring affects both potency and selectivity against various pathogens.

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole, and how is regioselectivity ensured?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles. Key steps include:

  • Reacting 3-fluorophenyl azide with propargyl chloride derivatives under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate) in aqueous/organic biphasic systems.
  • Purification via gradient elution chromatography (e.g., CH₂Cl₂-MeOH 5:1) and HPLC to isolate the target compound (63–76% yields) .
  • Regioselectivity is confirmed by ¹H/¹³C NMR, with the triazole proton typically appearing as a singlet at δ 7.6–8.0 ppm .

Q. Which characterization techniques are critical for confirming structure and purity?

  • ¹H/¹³C NMR : Assign peaks for the triazole ring (δ ~144–145 ppm for C-4), chloromethyl (δ ~4.5–5.5 ppm for CH₂Cl), and 3-fluorophenyl groups (¹⁹F NMR δ ~-110 ppm) .
  • HPLC : Purity >95% confirmed using C18 columns with UV detection (λ = 254 nm) .
  • HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₉H₇ClFN₃: 216.03) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for triazole derivatives?

  • Solvent effects : Use deuterated solvents (CDCl₃ or DMSO-d₆) to avoid peak splitting from residual protons.
  • Impurity analysis : Compare with literature data for similar triazoles (e.g., 4-(4-fluorophenyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole in ) .
  • Dynamic effects : Variable-temperature NMR can resolve broadening caused by rotational restrictions in the chloromethyl group .

Q. What strategies improve regioselectivity in complex reaction environments?

  • Catalyst optimization : Ag-Zn nanoheterostructures enhance regioselectivity for 1,4-triazoles over 1,5-isomers (e.g., 83% yield for 1-(4-chlorobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole) .
  • Solvent tuning : Polar aprotic solvents (e.g., THF/H₂O) favor Cu(I)-stabilized transition states, suppressing side reactions .
  • Alkyne/azide ratio : A 1:1 molar ratio minimizes dimerization byproducts .

Q. How does the chloromethyl group influence reactivity in post-synthetic modifications?

  • Nucleophilic substitution : The CH₂Cl moiety reacts with amines/thiols to form secondary functionalized triazoles (e.g., 4-(([1,1'-biphenyl]-4-yloxy)methyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole) .
  • Stability considerations : Hydrolytic sensitivity requires anhydrous conditions during storage and handling .

Q. What methodological approaches evaluate biological activity in triazole derivatives?

  • Cytotoxicity assays : MCF-7 cell line studies (e.g., IC₅₀ = 4.78 μM for a triazole-thioether analog) guide structure-activity relationships .
  • Enzyme inhibition : Molecular docking with targets like JNK kinase identifies binding interactions mediated by the fluorophenyl and triazole motifs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole

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